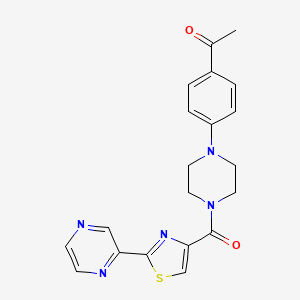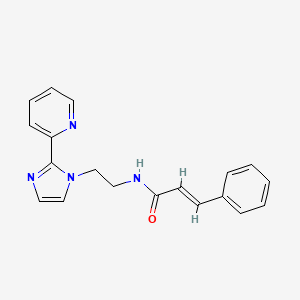
2-(Difluoromethyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Difluoromethyl)thiazole” is a chemical compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The compound has a molecular weight of 135.14 .
Synthesis Analysis
The synthesis of thiazole derivatives, including “2-(Difluoromethyl)thiazole”, has been a subject of research in recent years . A common synthetic protocol for the synthesis of thiazoles and thiazolines has been reported . Moreover, a concise protocol for the synthesis of “2-(Difluoromethyl)thiazole” in two steps from the commercially available reagent 2-aminobenzenethiol has been elaborated .
Molecular Structure Analysis
The thiazole ring in “2-(Difluoromethyl)thiazole” is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .
Chemical Reactions Analysis
Thiazoles, including “2-(Difluoromethyl)thiazole”, are integral parts of numerous natural products, drugs, and many useful molecules such as ligands for metal catalysis . They have been involved in various chemical reactions, including difluoromethylation processes based on X–CF2H bond formation .
Physical And Chemical Properties Analysis
“2-(Difluoromethyl)thiazole” is a liquid at room temperature .
Scientific Research Applications
Synthesis and Chemical Properties
- Chemoselective Synthesis : A novel synthetic protocol uses 1,3-dibromo-1,1-difluoro-2-propanone for the chemoselective preparation of 4-bromodifluoromethyl thiazoles. This approach introduces a bromodifluoromethyl group at the C4 position of the thiazole, which is critical for radiopharmaceutical applications and drug discovery programs (Colella et al., 2018).
- Excited-State Intramolecular Proton Transfer (ESIPT) : 2-(2'-Hydroxyphenyl)benzothiazole-based compounds exhibit aggregation-induced emission enhancement (AIEE) due to restricted intramolecular motion and easier intramolecular proton transfer in solid state. These properties are exploited in fluorescence and photophysical studies (Qian et al., 2007).
Corrosion Inhibition
- Mild Steel Protection : 2-Amino-4-methyl-thiazole has been studied for its effectiveness as a corrosion inhibitor for mild steel in acidic solutions. Its high corrosion inhibition efficiency is attributed to its strong adsorption on the metal surface, forming a protective barrier film (Yüce et al., 2014).
Organic Electronics
- Semiconductor Applications : Thiazole and its derivatives, like bithiazole and thiazolothiazole, are key components in organic semiconductors for devices such as organic field-effect transistors (OFETs), solar cells, and light-emitting diodes. Their electron-accepting properties due to the electron-withdrawing nitrogen of imine (C=N) contribute to high-performance organic electronic devices (Lin et al., 2012).
Molecular Dynamics and Quantum Chemistry
- Corrosion Behavior : The study of new 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors highlights the relationship between molecular structure and corrosion inhibition efficiency. Quantum chemical parameters and molecular dynamics simulations offer insights into the adsorption behavior of these molecules on metal surfaces, aiding in the design of more effective corrosion inhibitors (Bentiss et al., 2007).
Fluorescence and Photophysical Studies
- Fluorescent Properties : Thiazole derivatives have been explored for their fluorescent properties, particularly in the context of molecular sensors and imaging agents. For example, thiazolo[5,4-d]thiazoles undergo reversible excited-state intramolecular proton transfer (ESIPT), leading to fluorescence that can be tuned across a wide spectrum, including white-light emission suitable for organic light-emitting diode (OLED) applications (Zhang et al., 2016).
Mechanism of Action
Target of Action
Thiazole derivatives, including 2-(Difluoromethyl)thiazole, have been found to interact with a broad range of biological targets . These targets include various enzymes involved in metabolism, DNA gyrase, topoisomerase IV, and tryptophanyl-tRNA synthetase . The interaction with these targets can lead to a variety of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
The mode of action of 2-(Difluoromethyl)thiazole involves its interaction with the aforementioned targets. The compound can bind to these targets, modulating their activity and leading to changes in cellular processes . For instance, inhibition of type II topoisomerases has been one of the most investigated mechanisms of action .
Biochemical Pathways
The biochemical pathways affected by 2-(Difluoromethyl)thiazole are diverse, given the wide range of its biological targets . For example, its antioxidant activity may involve the modulation of oxidative stress pathways, while its antimicrobial and antifungal activities may involve the disruption of essential microbial and fungal biochemical pathways .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability .
Result of Action
The molecular and cellular effects of 2-(Difluoromethyl)thiazole’s action depend on its specific targets and the pathways it affects. For instance, its antitumor activity may result from the induction of apoptosis in cancer cells . Its antimicrobial activity, on the other hand, may result from the inhibition of essential microbial processes, leading to microbial death .
Safety and Hazards
The safety information for “2-(Difluoromethyl)thiazole” indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Future Directions
The future directions in the research of “2-(Difluoromethyl)thiazole” and other thiazoles involve the development of green synthetic strategies . These strategies aim to minimize the production of waste and costs of the synthetic process, making the synthesis of thiazoles more environmentally friendly . Furthermore, the precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field .
properties
IUPAC Name |
2-(difluoromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2NS/c5-3(6)4-7-1-2-8-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITLUDFHUMNDAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2828514.png)
![N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2828515.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2828518.png)

![4-[Carbamimidoyl(methyl)amino]benzoic acid;hydrochloride](/img/structure/B2828521.png)
![2-(2-ethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2828522.png)
![2,6-difluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2828523.png)
![3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2828525.png)

![8-(4-Ethoxyphenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2828532.png)
![6-Ethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2828533.png)
![2-{[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2828534.png)
![9-methyl-2-[(3-methylbenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2828535.png)